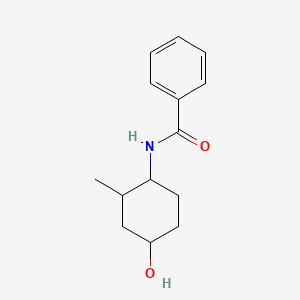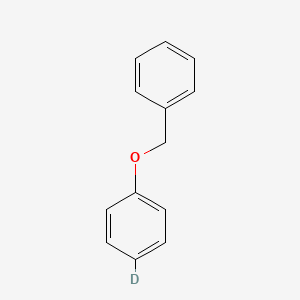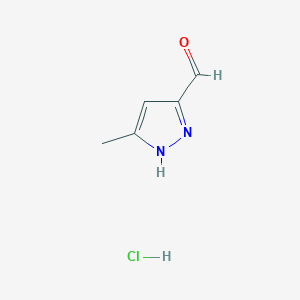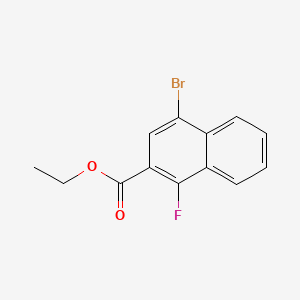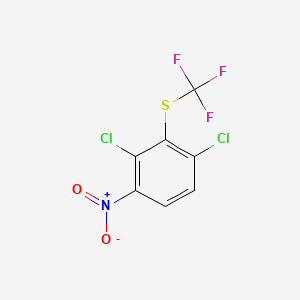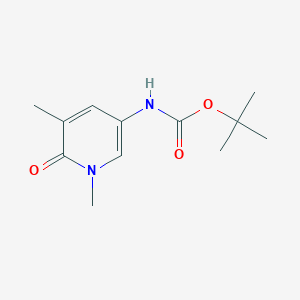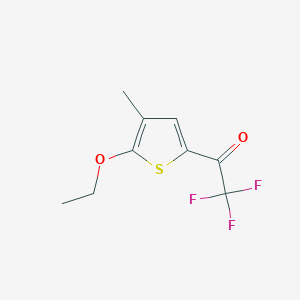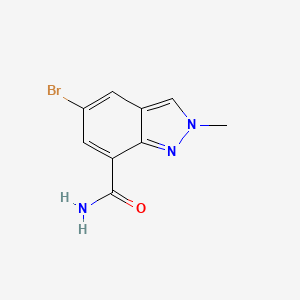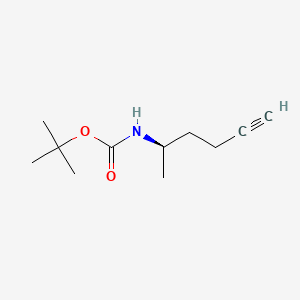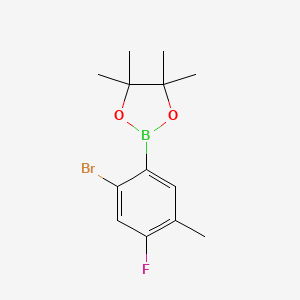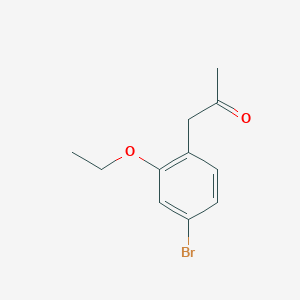![molecular formula C21H15BrN4OS B14037297 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)
4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile is a complex organic compound that features a unique combination of aromatic rings, a thieno[2,3-D]pyrimidine core, and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Etherification: The brominated phenol is then reacted with 2-chlorothieno[2,3-D]pyrimidine under basic conditions to form the corresponding ether.
Amination: The ether is then subjected to nucleophilic substitution with 4-aminobenzonitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-D]pyrimidine core.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the thieno[2,3-D]pyrimidine core is particularly interesting for targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[3,2-D]pyrimidin-2-YL)amino)benzonitrile
- 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-B]pyrimidin-2-YL)amino)benzonitrile
Uniqueness
The uniqueness of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile lies in its specific arrangement of functional groups and aromatic rings. This configuration provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H15BrN4OS |
|---|---|
分子量 |
451.3 g/mol |
IUPAC 名称 |
4-[[4-(4-bromo-2,6-dimethylphenoxy)thieno[2,3-d]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H15BrN4OS/c1-12-9-15(22)10-13(2)18(12)27-19-17-7-8-28-20(17)26-21(25-19)24-16-5-3-14(11-23)4-6-16/h3-10H,1-2H3,(H,24,25,26) |
InChI 键 |
RPCKHKASSMVJQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=C3C=CSC3=NC(=N2)NC4=CC=C(C=C4)C#N)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


